molecular formula C8H10N8 B8745407 9-(3-Azidopropyl)adenine CAS No. 675608-70-5

9-(3-Azidopropyl)adenine

Cat. No.: B8745407
CAS No.: 675608-70-5
M. Wt: 218.22 g/mol
InChI Key: HESOTCOVZPPGOW-UHFFFAOYSA-N
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Description

9-(3-Azidopropyl)adenine is a modified adenine derivative characterized by a 3-azidopropyl linker at the N9 position of the adenine base. This compound is synthesized through alkylation of adenine with 1-bromo-3-chloropropane, followed by azidation using sodium azide to introduce the azide functional group . The azide group enables participation in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in bioconjugation and drug design. Catalytic hydrogenation of the azide yields 9-(3-aminopropyl)adenine, a precursor for further functionalization (e.g., peptidyl α-ketoamide inhibitors targeting calpain proteases) .

Key structural features:

  • Adenine core: Retains hydrogen-bonding and base-pairing capabilities.
  • Azidopropyl linker: Enhances solubility and enables bioorthogonal reactions.
  • Synthetic flexibility: The azide-to-amine conversion allows tailored modifications for therapeutic or diagnostic applications.

Properties

CAS No.

675608-70-5

Molecular Formula

C8H10N8

Molecular Weight

218.22 g/mol

IUPAC Name

9-(3-azidopropyl)purin-6-amine

InChI

InChI=1S/C8H10N8/c9-7-6-8(12-4-11-7)16(5-13-6)3-1-2-14-15-10/h4-5H,1-3H2,(H2,9,11,12)

InChI Key

HESOTCOVZPPGOW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCN=[N+]=[N-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Analogues of 9-(3-Azidopropyl)adenine

Table 1: Key Structural and Functional Differences
Compound Structure/Substituent Biological Activity Key References
This compound Azidopropyl linker at N9 Calpain inhibition; bioconjugation
PMEA (Adefovir) Phosphonomethoxyethyl at N9 Anti-HIV, HBV; chain termination
PMPA (Tenofovir) Phosphonomethoxypropyl at N9 Anti-HIV, HBV; reverse transcriptase inhibition
9-(2-Hydroxyethyl)adenine Hydroxyethyl linker at N9 Limited bioactivity; safety data
N-(3-(2-Methylphenylamino)propyl) derivatives Aromatic/alkylamino linkers Antiviral/antitumor screening

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Solubility (aq.) LogP Stability Notes
This compound 247.2 g/mol Moderate 0.9 Light-sensitive; azide decomposition risk
PMEA 273.2 g/mol High (polar phosphonate) -1.2 Stable at physiological pH
9-(2-Hydroxyethyl)adenine 195.2 g/mol High -0.3 Hygroscopic; low toxicity

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